molecular formula C9H8N2O3 B14841813 (6-Cyano-4-methoxypyridin-2-YL)acetic acid

(6-Cyano-4-methoxypyridin-2-YL)acetic acid

Cat. No.: B14841813
M. Wt: 192.17 g/mol
InChI Key: BFQLLKBAIACEQD-UHFFFAOYSA-N
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Description

(6-Cyano-4-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group at the 6-position, a methoxy group at the 4-position, and an acetic acid moiety at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Cyano-4-methoxypyridin-2-YL)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine-2-carboxylic acid with a suitable cyanoating agent, such as cyanogen bromide, under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group is introduced at the 6-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (6-Cyano-4-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Cyano-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Cyano-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

  • 4-Methoxypyridine-2-carboxylic acid
  • 6-Cyano-2-pyridinecarboxylic acid
  • 4-Cyano-2-methoxypyridine

Comparison: (6-Cyano-4-methoxypyridin-2-YL)acetic acid is unique due to the presence of both a cyano group and a methoxy group on the pyridine ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(6-cyano-4-methoxypyridin-2-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-2-6(4-9(12)13)11-7(3-8)5-10/h2-3H,4H2,1H3,(H,12,13)

InChI Key

BFQLLKBAIACEQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)C#N)CC(=O)O

Origin of Product

United States

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